molecular formula C24H19N5 B2522499 5,7-diphenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477226-21-4

5,7-diphenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2522499
CAS No.: 477226-21-4
M. Wt: 377.451
InChI Key: WMSOKGWLTXTAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Diphenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound designed for research purposes, featuring the privileged pyrrolo[2,3-d]pyrimidine scaffold. This structural class is recognized in medicinal chemistry for its versatility as a core template in designing potent kinase inhibitors, owing to its similarity to purine bases which allows it to compete with ATP in kinase binding sites . The specific substitution pattern on this compound suggests its potential application in targeting protein kinases. The 5,7-diphenyl groups are typical modifications intended to occupy hydrophobic regions adjacent to the ATP-binding site in kinases, enhancing binding affinity and selectivity . The N-[(pyridin-3-yl)methyl] side chain at the 4-amino position is a functional group commonly incorporated to probe additional hydrogen bonding interactions or to access specific hydrophobic pockets within the kinase domain, a strategy successfully employed in the development of inhibitors for targets like CSF1R and CDK2 . As such, this compound serves as a valuable intermediate or lead structure for researchers investigating new therapeutic agents in areas such as oncology, immunology, and infectious diseases, particularly for the inhibition of specific kinases like PfCDPK4, Btk, and CSF1R . This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate care and conduct all necessary due diligence for its specific applications.

Properties

IUPAC Name

5,7-diphenyl-N-(pyridin-3-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5/c1-3-9-19(10-4-1)21-16-29(20-11-5-2-6-12-20)24-22(21)23(27-17-28-24)26-15-18-8-7-13-25-14-18/h1-14,16-17H,15H2,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSOKGWLTXTAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CN=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-diphenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core.

    Substitution Reactions: The phenyl and pyridinyl groups are introduced through substitution reactions using suitable reagents and catalysts.

    Amine Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5,7-diphenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

5,7-diphenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5,7-diphenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations at the N4-Amine Position

The N4-amine substituent significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent at N4-Amine Key Properties Reference
Target Compound Pyridin-3-ylmethyl Enhanced solubility due to pyridine’s polarity; potential for CNS penetration
N4-(3-Bromophenyl) (Compound 2) 3-Bromophenyl Increased molecular weight (Br adds ~80 Da); halogen bonding potential
N4-(3-Fluoro-4-chlorophenyl) (Compound 3) 3-Fluoro-4-chlorophenyl Electron-withdrawing groups may reduce basicity; improved metabolic stability
N4-(4-Methoxyphenyl) (Compound 6) 4-Methoxyphenyl Methoxy group enhances solubility; potential for H-bonding via oxygen
N-(Pyridin-2-ylmethyl) (Analog in Ev15) Pyridin-2-ylmethyl Pyridine nitrogen at position 2 alters binding geometry compared to target

Key Findings :

  • Electron-withdrawing groups (e.g., Br, Cl, F) increase lipophilicity but may reduce solubility .
  • Pyridin-3-ylmethyl vs. pyridin-2-ylmethyl : The position of the pyridine nitrogen affects intermolecular interactions. For example, pyridin-2-ylmethyl derivatives may exhibit distinct kinase selectivity profiles due to altered hydrogen bonding .

Substituent Variations at Positions 5 and 7

The diphenyl groups at positions 5 and 7 differentiate the target compound from other analogs:

Compound Name Substituents at Positions 5/7 Impact on Properties Reference
Target Compound 5,7-Diphenyl High lipophilicity; potential for π-π stacking in hydrophobic pockets
5-(4-Aminophenyl)-7-Methyl (Ev22) 4-Aminophenyl (5), Methyl (7) Reduced steric bulk; amino group introduces polarity
5-Phenylimidazo[1,5-a]pyridin-3-amine Heterocyclic substituent Altered electronic properties; potential for intercalation

Key Findings :

  • Diphenyl groups enhance binding to hydrophobic enzyme pockets but may reduce aqueous solubility.
  • Smaller substituents (e.g., methyl) improve solubility but may weaken target affinity .

Biological Activity

5,7-Diphenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrrolo[2,3-d]pyrimidine class, characterized by a fused bicyclic structure that contributes to its biological activity. The presence of phenyl and pyridine substituents enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC19H16N4
Molecular Weight312.36 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit various mechanisms of action:

  • Inhibition of Kinases : Several studies have highlighted the ability of these compounds to inhibit kinases such as NF-κB inducing kinase (NIK), which plays a crucial role in inflammatory responses and cancer progression .
  • Antimicrobial Activity : The compound has shown promising antimicrobial properties against various pathogens, making it a candidate for further development in treating infections .

Antimicrobial Evaluation

In vitro studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant antimicrobial activity. For instance, compounds tested against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL .

Table 2: Antimicrobial Activity

CompoundMIC (μg/mL)MBC (μg/mL)Biofilm Reduction (%)
5,7-Diphenyl...0.220.2570
Ciprofloxacin1.02.050

Case Studies

  • NF-κB Inhibition : A study identified a derivative similar to our compound that effectively inhibited NIK with an IC50 value lower than previously known inhibitors . This indicates potential for use in conditions characterized by excessive NF-κB activation.
  • Synergistic Effects : Research has shown that combining this compound with existing antibiotics like Ciprofloxacin enhances their efficacy against resistant strains of bacteria .

Toxicity and Safety Profile

Preliminary toxicity assessments have indicated low hemolytic activity (% lysis range from 3.23% to 15.22%), suggesting a favorable safety profile for further development .

Q & A

Q. Resolving NMR discrepancies :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton or proton-carbon couplings .
  • Variable temperature NMR : Mitigates signal broadening caused by dynamic processes (e.g., rotamer interconversion) .

Basic: What methodological approaches are recommended for assessing the solubility and stability of this compound under various experimental conditions?

Answer:

  • Solubility screening : Test in solvents (DMSO, ethanol, PBS) via saturation shake-flask method, analyzed by HPLC .
  • Stability assays :
    • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via TLC or LC-MS .
    • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for pyrrolopyrimidines) .
  • Storage recommendations : Lyophilized form at -20°C in amber vials to prevent photodegradation .

Advanced: How can researchers design experiments to evaluate the compound's inhibitory activity against tyrosine kinases, and what controls are essential?

Answer:
Experimental design :

  • Biochemical assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP/peptide substrates; measure IC50 via fluorescence polarization .
  • Cellular assays : Test proliferation inhibition in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .

Q. Critical controls :

  • Positive controls : Known inhibitors (e.g., gefitinib for EGFR) to validate assay conditions .
  • Vehicle controls : DMSO (≤0.1% v/v) to rule out solvent toxicity .
  • Off-target checks : Kinase profiling panels (e.g., Eurofins KinaseScan) to assess selectivity .

Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) when modifying substituents on the pyrrolo[2,3-d]pyrimidine core?

Answer:

  • Systematic substitution : Vary substituents at positions 5, 7, and N4 (e.g., phenyl, pyridyl, or alkyl groups) and compare IC50 values .
  • Key SAR findings :
    • 5,7-Diphenyl groups : Enhance hydrophobic interactions with kinase ATP pockets .
    • N-[(Pyridin-3-yl)methyl] : Improves solubility and hydrogen bonding with catalytic lysine residues .
  • Computational modeling : Docking studies (AutoDock Vina) predict binding poses; MD simulations refine stability .

Advanced: How should researchers address discrepancies between in vitro and cellular activity data for this compound?

Answer:
Potential causes :

  • Solubility limitations : Poor aqueous solubility reduces cellular uptake; use nanoformulations (e.g., liposomes) .
  • Metabolic instability : Screen for cytochrome P450 metabolism using liver microsomes; introduce metabolically stable groups (e.g., fluorine) .
  • Off-target effects : Employ CRISPR-edited cell lines to isolate target-specific activity .

Q. Validation steps :

  • Cellular target engagement : Use thermal shift assays or CETSA to confirm target binding in cells .
  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with efficacy .

Advanced: What computational methods are suitable for predicting the binding mode of this compound with potential biological targets?

Answer:

  • Molecular docking : Use Schrödinger Glide or GOLD to predict binding poses in kinase ATP pockets .
  • MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and key residue interactions .
  • Free energy calculations : MM-PBSA/GBSA quantifies binding affinity changes upon substituent modification .

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